N-(4-(N-acetylsulfamoyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S2/c1-9(18)17-24(21,22)11-4-2-10(3-5-11)15-14(20)12-8-23-7-6-13(19)16-12/h2-5,12H,6-8H2,1H3,(H,15,20)(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRNZTNLNOGOKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CSCCC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-acetylsulfamoyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazepane ring. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The sulfonamide group is introduced through a reaction with sulfonyl chloride, and the acetyl group is added via acetylation reactions. The final step involves the formation of the amide bond, typically through a condensation reaction with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-acetylsulfamoyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-(N-acetylsulfamoyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives are effective.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-(N-acetylsulfamoyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiazepane ring may also contribute to the compound’s binding affinity and specificity. Pathways involved include enzyme inhibition and disruption of metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmacopeial Standards
The Pharmacopeial Forum (PF 43(1), 2017) lists compounds with structural similarities, such as:
- (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid
- (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Key Comparisons:
| Feature | Target Compound | Thiazolidine-Based Analogues (PF 43(1)) | Bicycloheptane Derivative (PF 43(1)) |
|---|---|---|---|
| Ring System | 7-membered 1,4-thiazepane | 5-membered thiazolidine | 4-thia-1-azabicyclo[3.2.0]heptane |
| Functional Groups | Acetylsulfamoyl, carboxamide, ketone | Carboxy, dimethyl, amide | β-lactam, carboxylic acid, amide |
| Molecular Weight | ~400–450 g/mol (estimated) | ~600–650 g/mol | ~500–550 g/mol |
| Bioactivity | Sulfonamide-like (hypothesized) | Enzyme inhibition (e.g., metalloproteases) | Antibacterial (β-lactam scaffold) |
Structural Insights :
Methodological Approaches for Comparison
Crystallographic Analysis:
- SHELX : Used to refine the target compound’s crystal structure, revealing bond lengths, angles, and hydrogen-bonding networks critical for stability and interaction. For example, the sulfamoyl group’s geometry (tetrahedral sulfur) can be compared to sulfonamide antibiotics .
- WinGX and ORTEP-3 : Generate thermal ellipsoid plots to visualize electron density and disorder in the thiazepane ring, contrasting with the ordered β-lactam ring in bicycloheptane derivatives .
Hypothetical Bioactivity Comparison:
- The target compound’s sulfamoyl group may inhibit carbonic anhydrase (similar to acetazolamide), whereas thiazolidine derivatives in PF 43(1) are tailored for metalloenzyme inhibition (e.g., angiotensin-converting enzyme) .
- The absence of a β-lactam ring excludes antibacterial activity akin to penicillin derivatives but suggests alternative mechanisms (e.g., antiviral or anticancer applications) .
Research Implications and Limitations
While direct pharmacological data for N-(4-(N-acetylsulfamoyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide are unavailable, structural comparisons highlight its uniqueness:
- Advantages : Enhanced flexibility and sulfonamide functionality may improve target selectivity over rigid analogues.
- Challenges : Larger molecular weight and complex stereochemistry could hinder bioavailability, necessitating formulation studies.
Biological Activity
N-(4-(N-acetylsulfamoyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 298.39 g/mol. The structural representation includes a thiazepane ring, which is notable for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazepane ring and subsequent functionalization with sulfamoyl and acetyl groups. Detailed synthetic pathways can vary, but they often utilize starting materials such as phenyl derivatives and thiazolidinone intermediates.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazepane derivatives. For instance, compounds similar to this compound have shown promising activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 10.7–21.4 μmol/mL, indicating significant antibacterial effects .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that thiazepane derivatives exhibit selective toxicity against cancer cell lines. Research indicates that these compounds may induce apoptosis in human leukemic cells while exhibiting lower toxicity in normal cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), which are known to trigger cellular stress responses leading to cell death .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of key enzymes involved in metabolic pathways critical for pathogen survival.
- Interaction with Cellular Targets : The compound may bind to specific receptors or proteins within cells, altering their function and leading to therapeutic effects.
Case Studies
- Anticancer Activity : A study involving thiazepane derivatives revealed their potential as anticancer agents through in vitro assays showing significant inhibition of cell proliferation in various cancer cell lines .
- Antimicrobial Efficacy : Another case study demonstrated that N-acetylsulfamoyl derivatives exhibited strong antimicrobial properties against both Gram-positive and Gram-negative bacteria, with some compounds showing synergy when combined with traditional antibiotics .
Data Table: Biological Activity Summary
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(4-(N-acetylsulfamoyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide?
Methodological Answer:
The synthesis involves sequential cyclization and coupling reactions. A key intermediate, (R)-5-oxo-1,4-thiazepane-3-carboxylic acid, can be synthesized via cyclization of methyl S-(3-methoxy-3-oxopropyl)-L-cysteinate under ammonia and methanol conditions . Subsequent coupling with 4-(N-acetylsulfamoyl)aniline is achieved using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF (Dimethylformamide) as a solvent. Yields are typically low (~15%) due to steric hindrance and solubility challenges.
Key Considerations:
- Optimize reaction time and temperature to improve yield.
- Use TLC (Thin-Layer Chromatography) to monitor intermediate formation.
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Identify characteristic peaks for the amide C=O stretch (~1650–1680 cm⁻¹) and sulfonamide S=O stretch (~1150–1350 cm⁻¹) .
- NMR Spectroscopy:
- Mass Spectrometry: Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- Elemental Analysis: Validate purity (>95% by HPLC) .
Advanced: How can crystallographic software (e.g., SHELX, WinGX) resolve structural ambiguities in this compound?
Methodological Answer:
- SHELX Suite: Use SHELXD for phase determination and SHELXL for refinement. Challenges include handling disordered solvent molecules or low-resolution data .
- WinGX: Integrate ORTEP-3 for visualizing thermal ellipsoids and validating bond angles/distances .
Data Contradiction Example:
If X-ray data conflicts with NMR-derived conformations, cross-validate using DFT (Density Functional Theory) calculations to reconcile discrepancies .
Advanced: How to design structure-activity relationship (SAR) studies for biological evaluation?
Methodological Answer:
- Analog Synthesis: Modify the sulfonamide group (e.g., replace acetyl with carbamimidoyl) to assess impact on bioactivity .
- Biological Assays:
- Antimicrobial Testing: Follow CLSI guidelines using MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .
- DNA Cleavage: Gel electrophoresis with supercoiled plasmid DNA to evaluate nuclease-like activity .
Example SAR Finding:
Zn(II) and Pd(II) complexes of analogous carboxamides show enhanced antioxidant activity due to metal coordination .
Advanced: How to address low reproducibility in crystallographic refinement?
Methodological Answer:
- Data Quality: Ensure high-resolution (<1.0 Å) data collection to reduce model bias.
- Software Limitations: SHELX may struggle with twinned crystals; use twin refinement or alternative programs (e.g., OLEX2) for complex cases .
- Validation Tools: Employ R-factor analysis and CheckCIF to identify outliers in bond lengths/angles .
Advanced: What computational methods support conformational analysis of the thiazepane ring?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
